

Mazaticol: A Technical Guide to its Anticholinergic Properties

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Compound of Interest

Compound Name: Mazaticol

Cat. No.: B1208974

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Introduction

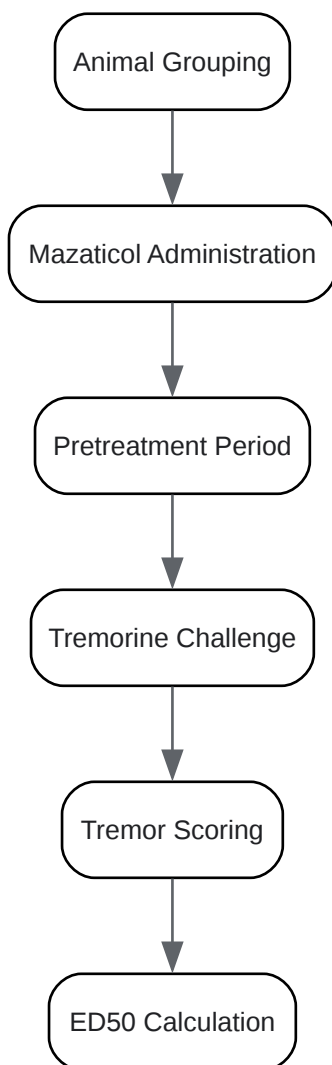
Mazaticol, also known as Pentona and originally developed under the code PG-501, is a potent anticholinergic agent utilized primarily as an antiparkinsonian drug in Japan. Its therapeutic effects are rooted in its ability to antagonize the actions of acetylcholine at muscarinic receptors. This technical guide provides a comprehensive overview of the anticholinergic properties of **Mazaticol**, presenting available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows.

Early pharmacological studies conducted in the 1970s established **Mazaticol** as a compound with pronounced anti-acetylcholine activity. These initial investigations demonstrated its efficacy in various preclinical models, including its ability to counteract tremorine-induced tremors, prevent physostigmine-induced lethality, and antagonize haloperidol-induced parkinsonism.^[1] These findings highlighted its potential as a centrally acting anticholinergic drug.

Core Anticholinergic Mechanism of Action

The primary mechanism of action of **Mazaticol** is the competitive antagonism of acetylcholine at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, **Mazaticol** inhibits the effects of the parasympathetic nervous system and cholinergic signaling within the central nervous system (CNS). There are five subtypes of muscarinic receptors (M1-M5), and

the specific binding affinity of **Mazaticol** for each of these subtypes dictates its pharmacological profile and therapeutic applications.



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References

- 1. Prevention of physostigmine-induced lethality by the opioid analgesic meptazinol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
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